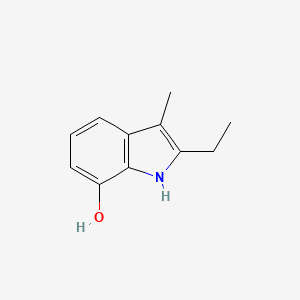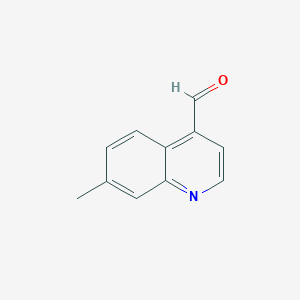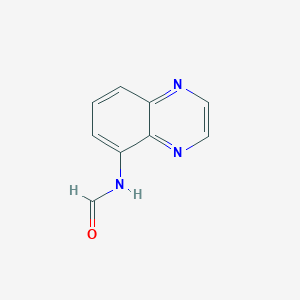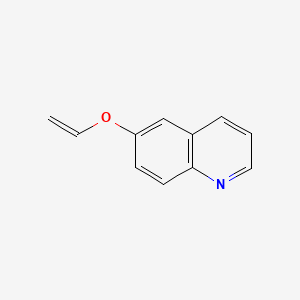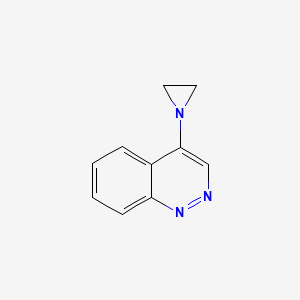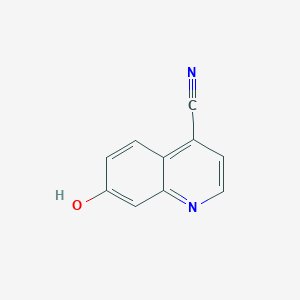
(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 4-isopropyl-3,4-dihydroisoquinoline using a chiral catalyst. This reaction is carried out under high pressure of hydrogen gas and in the presence of a chiral rhodium or ruthenium catalyst, which ensures the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline may involve similar asymmetric hydrogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: The major product is the corresponding isoquinoline derivative.
Reduction: The major product is the fully saturated tetrahydroisoquinoline.
Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.
Scientific Research Applications
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the ®-form, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the isopropyl group.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
RZNYSRIQQBTKIF-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1CNCC2=CC=CC=C12 |
Canonical SMILES |
CC(C)C1CNCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
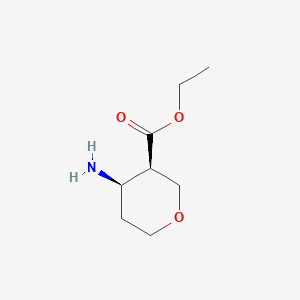


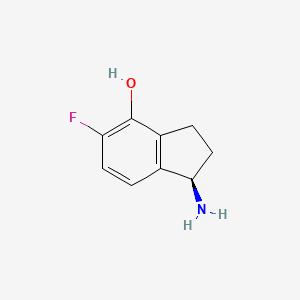
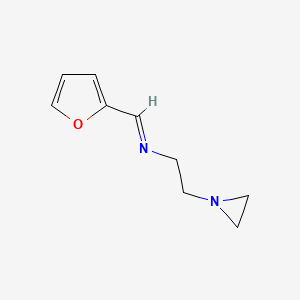
![[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol](/img/structure/B11916072.png)
